molecular formula C10H7IN2 B1666336 4-Iodo-6-phenylpyrimidine CAS No. 41270-96-6

4-Iodo-6-phenylpyrimidine

Cat. No. B1666336
CAS RN: 41270-96-6
M. Wt: 282.08 g/mol
InChI Key: ZTCJXHNJVLUUMR-UHFFFAOYSA-N
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Description

4-Iodo-6-phenylpyrimidine, also known as 4-IPP, is a member of the class of pyrimidines carrying iodo and phenyl substituents at positions 4 and 6 respectively . It has a role as a macrophage migration inhibitory factor inhibitor, an antineoplastic agent, and an apoptosis inducer .


Molecular Structure Analysis

The molecular formula of 4-Iodo-6-phenylpyrimidine is C10H7IN2, and its molecular weight is 282.08 . The InChIKey of the compound is ZTCJXHNJVLUUMR-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Iodo-6-phenylpyrimidine (4-IPP) is known to inhibit RANKL-induced osteoclastogenesis and potentiate osteoblast-mediated mineralization and bone nodule formation . It also downregulates stemness phenotype, intracellular signaling cascades, mesenchymal trans-differentiation, and induces apoptosis in proneural glioma stem cells .


Physical And Chemical Properties Analysis

4-Iodo-6-phenylpyrimidine has a boiling point of 380.2±30.0 °C and a density of 1.728±0.06 g/cm3 . It is soluble in DMSO .

Scientific Research Applications

1. Nonlinear Optics and Photophysical Properties

4-Iodo-6-phenylpyrimidine derivatives have significant applications in nonlinear optics (NLO) and photophysics. A study on thiopyrimidine derivatives, which are closely related to 4-iodo-6-phenylpyrimidine, demonstrates their potential in nonlinear optics. The research highlights the importance of pyrimidine rings, found in 4-iodo-6-phenylpyrimidine, for their promising applications in medicine and NLO fields (Hussain et al., 2020).

2. Anticancer Properties

Phenylpyrimidine derivatives, which include compounds like 4-iodo-6-phenylpyrimidine, have shown potential as anticancer agents. Research indicates that these compounds can exhibit potent biological activities against various cancer cell lines, providing a basis for further exploration as antitumor agents (Jin Bo, Ye, & Yang Hongliang, 2018).

3. Corrosion Inhibition

Studies reveal that phenylpyrimidine derivatives, such as 4-iodo-6-phenylpyrimidine, can act as corrosion inhibitors. These compounds have been tested for their effectiveness in preventing corrosion of metals in acidic environments, demonstrating their utility in industrial applications (Liu Xianghong et al., 2014).

4. Antimicrobial and Antioxidant Activities

Derivatives of 4-iodo-6-phenylpyrimidine have been synthesized and evaluated for their antibacterial and antioxidant properties. These compounds have shown significant activity against various bacterial strains and possess notable antioxidant capabilities, suggesting their potential in pharmaceutical applications (Rostamizadeh et al., 2013).

5. Synthesis and Characterization

Research has focused on the synthesis and characterization of 4-iodo-6-phenylpyrimidine derivatives. These studies have provided insights into the chemical properties and structural analysis of these compounds, aiding in the development of new pharmaceuticals and materials (Nikam & Kappe, 2017).

Safety And Hazards

4-Iodo-6-phenylpyrimidine is harmful if swallowed and causes skin irritation. It may cause serious eye damage and respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

4-Iodo-6-phenylpyrimidine has the potential to be a new anti-polyploid therapeutic agent that may be utilized in patients with thyroid cancer to target polyploid tumor cells . It also has the potential to strengthen current clinical strategies by enhancing the anticancer effects of radiation therapy .

properties

IUPAC Name

4-iodo-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJXHNJVLUUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-6-phenylpyrimidine

CAS RN

41270-96-6
Record name 41270-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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